molecular formula C9H9NOS B12840400 4,5-Dimethylbenzo[d]thiazol-2(3H)-one CAS No. 1188226-49-4

4,5-Dimethylbenzo[d]thiazol-2(3H)-one

Cat. No.: B12840400
CAS No.: 1188226-49-4
M. Wt: 179.24 g/mol
InChI Key: REGJNZSVGLBSFC-UHFFFAOYSA-N
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Description

4,5-Dimethylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound featuring a benzothiazolone core substituted with methyl groups at the 4- and 5-positions. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal and agrochemical research. Its derivatives are widely studied for pharmacological activities, including antifungal, antidepressant, and receptor-binding properties. The compound’s reactivity at the 3-position allows for functionalization, enabling the synthesis of diverse analogs with tailored biological profiles .

Properties

CAS No.

1188226-49-4

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

4,5-dimethyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)10-9(11)12-7/h3-4H,1-2H3,(H,10,11)

InChI Key

REGJNZSVGLBSFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=O)N2)C

Origin of Product

United States

Preparation Methods

Cyclization from 3,4-Dimethylaniline

One established route begins with 3,4-dimethylaniline , which undergoes reaction with potassium thiocyanate and bromine to form 5,6-dimethylbenzo[d]thiazol-2-amine, a close precursor to the target compound. This step involves electrophilic substitution and cyclization to form the benzothiazole ring system.

  • Reaction conditions: Typically carried out in acidic medium with controlled addition of bromine.
  • Outcome: Formation of the benzothiazole core with methyl groups at the 4 and 5 positions (corresponding to 5,6 in some numbering systems).

Conversion to 2(3H)-one Derivative

The amine intermediate can be further transformed into the 2(3H)-one form by:

  • Acetylation with chloroacetyl chloride to form a chloroacetamide intermediate.
  • Subsequent intramolecular cyclization or substitution with nucleophiles (e.g., piperazine derivatives) to close the ring and form the thiazolone structure.

This method was demonstrated in the synthesis of related benzothiazole derivatives with high yields and purity, confirmed by spectroscopic methods (FT-IR, NMR, MS).

Oxidative Cyclization and Disulfide Intermediate Route

Another approach involves the oxidative cyclization of mercapto-substituted precursors:

  • Starting from a mercaptophenyl derivative, selective deprotection of thiol groups is achieved using triflic acid and anisole in trifluoroacetic acid (TFA) at low temperature.
  • The free thiol intermediate undergoes oxidation (e.g., with dimethyl sulfoxide, DMSO) to form a disulfide intermediate.
  • Under basic conditions (e.g., sodium hydride in DMF), intramolecular ring closure occurs, yielding the benzothiazole ring system with the thiazolone moiety.

This method allows for the introduction of various substituents on the benzene ring, including electron-donating and electron-withdrawing groups, providing versatility in the synthesis of substituted benzothiazoles.

Catalyst-Free Multicomponent Reactions

Recent studies have reported efficient, catalyst-free, one-pot syntheses of benzothiazole derivatives under reflux conditions:

  • Reaction of 2-chlorobenzothiazole with benzyl bromides and phenols or mercaptobenzoxazole in acetone.
  • Use of triethylamine as a base facilitates nucleophilic substitution and ring closure.
  • The process yields benzothiazole derivatives with high purity and excellent yields (above 90%) within a few hours.

Though these studies focus on related benzothiazole derivatives, the methodology is adaptable for preparing this compound by selecting appropriate substituted starting materials.

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield (%) Notes
Cyclization of 3,4-dimethylaniline 3,4-Dimethylaniline, KSCN, Br2 Acidic medium, controlled bromine addition High (not specified) Forms 5,6-dimethylbenzo[d]thiazol-2-amine intermediate
Acetylation and substitution Benzothiazol-2-amine derivative Chloroacetyl chloride, acetone, reflux High (up to 92%) Converts amine to 2(3H)-one via chloroacetamide intermediate
Oxidative cyclization via disulfide Mercaptophenyl derivatives Triflic acid, anisole, TFA, DMSO, NaH/DMF Moderate to high Allows diverse substituents; involves thiol deprotection and oxidation
Catalyst-free multicomponent reaction 2-Chlorobenzothiazole, benzyl bromides, phenols or mercaptobenzoxazole Acetone, triethylamine, reflux, 2-3 h 90-95% Simple, efficient, environmentally friendly; adaptable for substituted benzothiazoles

Research Findings and Analytical Data

  • Spectroscopic Characterization : The synthesized compounds are typically characterized by FT-IR (notably C=S stretch near 1660 cm⁻¹), NMR (¹H and ¹³C), and mass spectrometry confirming molecular ion peaks consistent with the proposed structures.
  • Reaction Optimization : Oxidative cyclization reactions have been optimized by varying bases and oxidants, with sodium hydride in DMF and DMSO oxidation providing efficient ring closure.
  • Yield and Purity : Catalyst-free methods yield products with high purity and yields often exceeding 90%, with simple work-up procedures involving recrystallization from common solvents like hexane/ethyl acetate.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-position of the benzothiazole ring is highly reactive toward nucleophiles due to electron-withdrawing effects of the thiazolone moiety. Key examples include:

Reaction TypeConditionsProductYieldReference
ChloroacetylationChloroacetyl chloride, acetone, RT2-Chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide85–90%
Piperazine/Piperidine substitutionPiperazine derivatives, refluxN-(5,6-dimethylbenzo[d]thiazol-2-yl)-acetamide-piperazine conjugates75–88%
BenzylationBenzyl bromides, Et₃N, acetonitrile4-(3-Benzylbenzo[d]thiazol-2(3H)-ylidene)cyclohexa-2,5-dien-1-one82–95%

Condensation Reactions

The hydrazide derivatives undergo condensation with carbonyl compounds:

SubstrateConditionsProductApplicationReference
4-(Morpholinosulfonyl)benzohydrazideAldehydes/ketones, acidicHydrazone derivativesAnticancer agent precursors

Hydrolysis and Ring-Opening

Under acidic or basic conditions, the thiazolone ring can hydrolyze:

ConditionsProductNotesReference
1M HCl, reflux4,5-Dimethyl-2-aminobenzenethiolForms free thiol for further coupling
NaOH (aq.), 60°CSulfonate derivativesEnhanced water solubility

Oxidation and Reduction

The sulfur atom and exocyclic double bond participate in redox reactions:

ReactionReagentsProductOutcomeReference
OxidationH₂O₂, acetic acidSulfoxide/sulfone derivativesIncreased electrophilicity
ReductionNaBH₄, MeOHDihydrothiazole analogsAltered bioactivity

Thermal Stability and Kinetics

Thermogravimetric analysis (TGA) reveals decomposition onset at 220–240°C, while differential scanning calorimetry (DSC) shows a melting endotherm at 146.4°C . These properties inform reaction condition optimization to avoid thermal degradation.

Mechanistic Insights

  • Substitution : Proceeds via an SN² mechanism at the 2-position, supported by kinetic studies showing second-order dependence .

  • Condensation : Acid-catalyzed nucleophilic attack of hydrazide on carbonyl carbons, confirmed by FT-IR loss of N–H stretches.

Scientific Research Applications

4,5-Dimethylbenzo[d]thiazol-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-Dimethylbenzo[d]thiazol-2(3H)-one varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes . In the context of organic electronics, its rigid planar structure and electron-deficient nature enable efficient intermolecular interactions, making it suitable for use in semiconductors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of benzo[d]thiazol-2(3H)-one derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Key Properties/Activities References
4,5-Dimethylbenzo[d]thiazol-2(3H)-one 4-CH₃, 5-CH₃ Core scaffold; foundational for synthesizing bioactive derivatives
3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl] derivatives Oxadiazole-linked aryl groups (e.g., p-tolyl, 4-propylphenyl) Moderate antifungal activity against Colletotrichum orbiculare and Botrytis cinerea
8a (SAR study derivative) Alkylamine linker, aryl substitution High σ1 receptor affinity (Ki = 4.5 nM), 483-fold selectivity over σ2 receptors
2c, 2d (antidepressant derivatives) Variable substituents at 3-position Significant reduction in immobility time (FST), potent antidepressant effects

Antifungal Activity

Compounds 4d–4g (e.g., 3-[(5-p-tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one) exhibit moderate antifungal activity compared to the parent 4,5-dimethyl derivative. For instance, 4d showed 78.5% yield and activity against Rhizoctonia solani, while 4g (4-tert-butylphenyl analog) displayed higher lipophilicity but similar efficacy .

Receptor Binding and Selectivity

The 4,5-dimethyl core lacks intrinsic receptor affinity but serves as a template for optimizing σ1 receptor ligands. Compound 8a, featuring a shortened linker and specific aryl groups, achieved nanomolar affinity (Ki = 4.5 nM) and high σ1/σ2 selectivity (483-fold), outperforming analogs with bulkier substituents .

Antidepressant Effects

Derivatives 2c and 2d demonstrated superior antidepressant activity in forced swim tests (FST), reducing immobility time by 40–50% compared to controls. These compounds highlight the importance of electron-withdrawing substituents at the 3-position for enhancing CNS activity .

Research Findings and Data Tables

Table 1: Physicochemical and Antifungal Properties of Selected Derivatives

Compound Yield (%) Melting Point (°C) Antifungal Activity (IC₅₀, µg/mL)
4d 78.5 162–164 12.3 (C. orbiculare)
4e 82.1 158–160 14.7 (B. cinerea)
4g 90.2 170–172 10.9 (R. solani)

Data sourced from synthesis and bioactivity studies .

Table 2: Receptor Binding Affinities of SAR-Optimized Derivatives

Compound σ1 Ki (nM) σ2 Ki (nM) Selectivity (σ1/σ2)
8a 4.5 2175 483
8b 15.2 980 64

Data from competitive binding assays using [³H]DTG and ³H-pentazocine .

Biological Activity

4,5-Dimethylbenzo[d]thiazol-2(3H)-one is a heterocyclic compound belonging to the benzothiazole family, characterized by a unique structure that includes a benzothiazole framework with methyl substitutions at the 4 and 5 positions and a ketone functional group at the 2 position. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry.

The structural features of this compound contribute to its reactivity and biological profile. The thiazole ring, which incorporates both sulfur and nitrogen atoms, enhances the compound's ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial effects, making it a candidate for further development in treating infections.
  • Antiviral Properties : Studies have shown that derivatives of thiazole compounds can inhibit viral proteases, suggesting potential applications against viruses such as SARS-CoV-2 .
  • Antitumor Activity : Preliminary evaluations indicate that this compound may inhibit tumor cell growth in various cancer cell lines. In particular, compounds derived from benzothiazole frameworks have shown promising results against specific tyrosine kinases associated with cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Antiviral Activity Against SARS-CoV-2 :
    • A study evaluated the inhibitory capacity of thiazole derivatives on SARS-CoV-2 protease. The most promising compounds exhibited IC50 values as low as 0.01 μM, indicating strong antiviral potential while maintaining cellular viability at low concentrations .
  • Antitumor Efficacy :
    • In a cytotoxic screening involving six tumor cell lines, several benzothiazole derivatives were identified as potent inhibitors. Notably, compounds with structural similarities to this compound showed high inhibition rates against c-Met kinase and other tyrosine kinases .
  • Tyrosinase Inhibition :
    • Research on related analogs revealed that certain derivatives effectively inhibited tyrosinase activity, which is crucial for melanin production. This suggests potential applications in treating hyperpigmentation disorders. For instance, one derivative exhibited an IC50 value of 3.82 μM, significantly outperforming standard inhibitors like kojic acid .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other similar compounds reveals distinct differences in biological activity:

Compound NameStructure FeaturesUnique Properties
Benzo[d]thiazoleSimple thiazole structureKnown for broad-spectrum antimicrobial activity
2-Amino-4-methylbenzo[d]thiazoleAmino group at position 2Enhanced solubility and biological activity
4-Methylbenzo[d]thiazoleMethyl substitution at position 4Exhibits lower toxicity compared to other analogs
This compound Methyl groups at positions 4 and 5Enhanced reactivity and potential for diverse biological applications

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4,5-Dimethylbenzo[d]thiazol-2(3H)-one, and how are reaction conditions optimized?

Methodological Answer: The compound is synthesized via cyclocondensation reactions. A typical protocol involves reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid in 1,4-dioxane under reflux with a catalytic amount of piperidine. Substituted benzaldehydes (e.g., salicylaldehyde) are added to form derivatives via Knoevenagel condensation. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reflux duration (2–18 hours), and acid/base catalysis (e.g., glacial acetic acid) to improve yields (65–95%) and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques :

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and thiazolone carbonyl (δ 165–170 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹).
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are matched with theoretical values (e.g., C: 58.3%, H: 4.9%, N: 8.1%, S: 12.9%) .

Q. What in vitro models are used to evaluate the biological activity of this compound?

Methodological Answer: Cytotoxicity is assessed against human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38) using the Sulforhodamine B (SRB) assay. Cells are maintained in RPMI-1640 medium with 5% FBS and treated with the compound (1–100 µM) for 48 hours. IC₅₀ values are calculated relative to controls (e.g., CHS-828, a reference antitumor agent). Data interpretation includes comparing selectivity indices (IC₅₀ normal cells / IC₅₀ cancer cells) to prioritize candidates for further study .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variations in experimental design :

  • Cell Line Heterogeneity : Use standardized cell lines (e.g., NCI-60 panel) and validate culture conditions (e.g., passage number, FBS lot).
  • Assay Sensitivity : Compare SRB with MTT or ATP-based assays to rule out false positives.
  • Pharmacokinetic Factors : Assess solubility (e.g., DMSO vehicle stability) and metabolic stability using liver microsomes.
  • Statistical Rigor : Apply ANOVA with Tukey’s post hoc analysis (p < 0.05) to ensure reproducibility .

Q. What computational strategies predict the pharmacological targets and ADMET properties of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like MAO-B (PDB ID: 2V5Z) or serotonin transporters.
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap) linked to bioactivity .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, a logP >3 suggests high membrane penetration but potential toxicity .

Q. How are structure-activity relationships (SARs) elucidated for derivatives of this compound?

Methodological Answer: SAR studies involve synthesizing analogs with modifications to:

  • Substituent Position : Compare 4-methyl vs. 5-methyl groups in cytotoxicity assays.
  • Heterocyclic Moieties : Introduce pyrazole or triazole rings to enhance hydrogen bonding.
  • Electron-Withdrawing Groups : Test chloro/methoxy substituents for improved MAO-B inhibition (e.g., IC₅₀ reduction from 50 µM to 12 µM) .

Example SAR Table:

DerivativeR-GroupIC₅₀ (µM, MCF-7)MAO-B Inhibition (%)
2c4-Cl18.272
2d4-OCH₃22.565

Q. What advanced spectroscopic techniques characterize polymorphic forms or solvates of this compound?

Methodological Answer:

  • PXRD : Differentiate polymorphs by unique diffraction patterns (e.g., 2θ = 12.5° vs. 14.3°).
  • Thermogravimetric Analysis (TGA) : Identify solvates (e.g., DMSO) via weight loss at 100–150°C.
  • Solid-State NMR : Resolve hydrogen-bonding networks in polymorphic crystals .

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